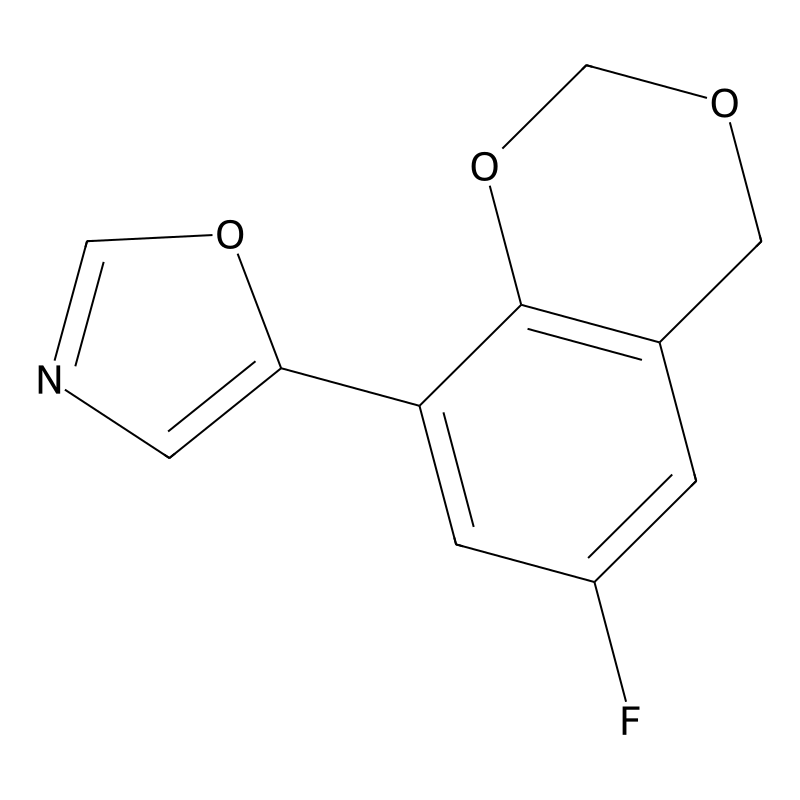

5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole is a heterocyclic organic compound characterized by the presence of both a benzodioxin moiety and an oxazole ring. The compound's structure comprises a fluorinated benzodioxin fused with an oxazole, which contributes to its unique chemical properties. The molecular formula is and it has a molecular weight of approximately 219.19 g/mol .

There is no known information regarding the mechanism of action of 5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole.

Due to the lack of specific information, it's important to consider the potential hazards associated with similar compounds containing benzodioxin and oxazole rings. These can include:

Chemical Identification and Availability

The compound can be identified by its CAS number (1823272-05-4) and IUPAC name. Several chemical suppliers offer 5-(6-fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole, suggesting potential research interest, but no specific applications are mentioned [, , ].

Structural Features and Potential Applications

The presence of the benzodioxin and oxazole rings in the molecule suggests potential for interesting biological properties. Benzodioxoles can exhibit a variety of pharmacological activities, while oxazoles are found in many natural products and pharmaceuticals [, ]. However, further research is needed to determine if 5-(6-fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole possesses any specific biological activity.

Future Research Directions

Given the lack of current information, future scientific research on 5-(6-fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole could involve:

- Synthesis and characterization of the compound, including its physicochemical properties.

- Investigation of its potential biological activity in various assays.

- Computational modeling to predict its interactions with biological targets.

The reactivity of 5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole can be attributed to its functional groups. The oxazole ring can undergo nucleophilic substitutions and electrophilic additions, while the benzodioxin moiety may participate in various aromatic substitution reactions. Specific reactions include:

- Nucleophilic Addition: The oxazole nitrogen can act as a nucleophile in reactions with electrophiles.

- Electrophilic Aromatic Substitution: The fluorine atom on the benzodioxin ring may influence the reactivity pattern of electrophilic substitutions.

Synthesis of 5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole typically involves multi-step organic synthesis techniques. Common methods include:

- Cyclization Reactions: Cyclization of appropriate precursors under acidic or basic conditions can yield the oxazole ring.

- Fluorination: Introducing fluorine into the benzodioxin structure may involve electrophilic fluorination techniques.

- Condensation Reactions: The formation of the oxazole may also be achieved through condensation reactions with aldehydes or ketones.

These methods often require careful control of reaction conditions to optimize yields and selectivity .

The unique structural features of 5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole position it as a candidate for various applications:

- Pharmaceutical Development: Its potential biological activity makes it a target for drug development in areas such as oncology and inflammation.

- Chemical Probes: It can serve as a chemical probe in biological studies to elucidate mechanisms of action for related compounds.

Interaction studies focusing on 5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole are essential for understanding its pharmacodynamics. Preliminary binding studies indicate that compounds with similar structures may interact with proteins such as kinases and receptors involved in signaling pathways . These interactions can be assessed using techniques such as:

- Surface Plasmon Resonance: To measure binding affinities.

- Isothermal Titration Calorimetry: To evaluate thermodynamic parameters of interactions.

Several compounds share structural similarities with 5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole. Below is a comparison highlighting their unique features:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 6-Fluoro-4H-1,3-benzodioxin | Contains benzodioxin structure | Potential anti-cancer properties | Lacks oxazole ring |

| 2-Aminooxazole | Simple oxazole structure | Antimicrobial activity | No aromatic system |

| Benzodioxole derivatives | Similar aromatic system | Anti-inflammatory effects | Different substituents |

The presence of both the oxazole and the fluorinated benzodioxin moiety in 5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole confers distinct properties that may enhance its biological activity compared to these similar compounds.

Conventional Organic Synthesis Pathways

Cyclocondensation Reaction Mechanisms

The synthesis of 5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole relies fundamentally on cyclocondensation mechanisms that form the heterocyclic oxazole ring system [1]. The Robinson–Gabriel synthesis represents the most established cyclocondensation pathway, involving the cyclization and dehydration of α-acylamino ketone intermediates to produce 2,5-disubstituted oxazoles [2]. This mechanism proceeds through initial protonation of the acylamino keto moiety, followed by intramolecular cyclization and subsequent dehydration in the presence of mineral acids [1].

The Fischer oxazole synthesis provides an alternative cyclocondensation route utilizing cyanohydrins and aldehydes as starting materials [2]. This pathway demonstrates particular relevance for oxazole derivatives containing benzodioxin substituents, as the reaction conditions accommodate aromatic aldehydes with electron-withdrawing fluorine substituents [3]. The mechanism involves nucleophilic attack of the cyanohydrin on the aldehyde carbonyl, followed by cyclization and elimination of water to form the aromatic oxazole ring [3].

Van Leusen cyclocondensation reactions offer a highly versatile approach for oxazole synthesis, particularly suited for compounds bearing complex aromatic substituents such as the 6-fluoro-4H-1,3-benzodioxin moiety [4]. The reaction mechanism initiates with deprotonation of tosylmethyl isocyanide, facilitated by the electron-withdrawing effect of the tosyl group, followed by nucleophilic attack on the carbonyl carbon of the aldehyde substrate [5]. Subsequent cyclization through a 5-endo-dig mechanism and elimination generates the desired oxazole product with high regioselectivity [5] [4].

| Cyclocondensation Method | Yield Range (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|

| Robinson–Gabriel | 50-60 | 2-4 hours | 80-100 |

| Fischer Synthesis | 65-80 | 3-6 hours | 60-80 |

| Van Leusen Reaction | 70-90 | 1-8 hours | 25-80 |

The cycloisomerization reaction of propargyl amides represents another significant cyclocondensation pathway for oxazole formation [1]. This versatile reaction produces polysubstituted oxazoles under mild conditions through initial cyclization to oxazolines followed by isomerization to the aromatic oxazole products [1]. The mechanism is particularly advantageous for incorporating benzodioxin substituents due to its tolerance for electron-rich aromatic systems [6].

Halogenation and Ring-Closure Strategies

Halogenation strategies play a crucial role in the synthesis of fluorinated oxazole derivatives, particularly for introducing the 6-fluoro substituent in the benzodioxin moiety [7]. The reaction of α-haloketones with primary amides constitutes a fundamental halogenation-based ring-closure approach [2] [3]. This mechanism involves nucleophilic substitution of the halogen by the amide nitrogen, followed by intramolecular cyclization and oxidative aromatization to yield the oxazole ring [3].

The preparation of α-haloketone intermediates requires careful consideration of halogenation conditions to achieve selective substitution at the α-position relative to the carbonyl group [7]. Molecular halogenation using bromine or iodine in the presence of suitable bases provides controlled access to reactive α-haloketone intermediates [7]. The subsequent ring-closure proceeds through nucleophilic attack of the amide nitrogen on the electrophilic α-carbon, displacing the halide and forming a five-membered ring precursor [7].

Oxidative halogenation protocols offer alternative strategies for ring formation, particularly when direct halogenation is not feasible [8]. Iodine-mediated oxidative cyclization of ketones with nitriles provides a single-step synthesis of highly substituted oxazoles under mild conditions [8]. This approach utilizes iodosobenzene as an oxidizing agent to promote the formation of oxazole rings from simple ketone and nitrile starting materials [8].

The halogenation and ring-closure strategy for benzodioxin-substituted oxazoles requires careful optimization of reaction conditions to prevent over-halogenation or degradation of the benzodioxin moiety [9]. Halogen bonding interactions between donor iodine atoms and the oxazole nitrogen acceptor can influence reaction selectivity and product formation [9]. These interactions demonstrate relative shortening values of up to 18%, comparable to pyridine halogen bond shortening values, indicating significant electronic effects on the reaction pathway [9].

| Halogenation Strategy | Halogen Source | Base | Yield (%) | Selectivity |

|---|---|---|---|---|

| Direct α-Halogenation | Br₂/I₂ | K₂CO₃ | 65-85 | High |

| Oxidative Halogenation | PhI=O | TfOH | 70-94 | Moderate |

| Molecular Iodine | I₂/K₂CO₃ | K₂CO₃ | 75-88 | High |

Advanced Synthetic Approaches

Continuous Flow Reactor Applications

Continuous flow reactor technology offers significant advantages for the synthesis of 5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole, particularly in terms of reaction control, safety, and scalability [10]. Multipurpose mesofluidic flow reactors capable of producing gram quantities of oxazole derivatives have been developed as automated synthesis platforms for rapid compound preparation [10] [11]. These reactors provide maximum flexibility for screening reaction parameters through on-chip mixing and columns of solid-supported reagents [10].

The continuous flow synthesis of 4,5-disubstituted oxazoles has been successfully demonstrated using automated reactor systems with residence times optimized for different substrate combinations [10]. Flow rates of 3.00 milliliters per minute combined with reactor temperatures between 25°C and 100°C provide optimal conversion rates for oxazole formation [1]. The integration of temperature control systems allows precise management of exothermic cyclization reactions while maintaining product selectivity [1].

Continuous flow protocols for oxazole synthesis demonstrate superior heat and mass transfer characteristics compared to traditional batch processes [12]. The enhanced mixing and temperature control inherent in flow systems reduces reaction times from hours to minutes while improving overall yields [12]. Flow chemistry applications in heterocycle synthesis have shown particular promise for oxazole derivatives, with reaction times reduced to 7-9 minutes for complete conversion [13].

The implementation of continuous flow reactors for benzodioxin-oxazole synthesis requires specialized equipment configurations to handle fluorinated intermediates [1]. Deoxo-Fluor reagent systems integrated into flow reactors enable stereospecific oxazoline formation at room temperature, followed by oxidative aromatization to oxazoles using packed manganese dioxide columns [14]. This approach provides conversion rates exceeding 99% while maintaining excellent product purity [1].

| Flow Parameter | Optimized Value | Effect on Yield | Residence Time |

|---|---|---|---|

| Flow Rate | 3.0 mL/min | 85-95% | 5-10 min |

| Temperature | 70-100°C | 80-99% | 7-15 min |

| Pressure | 1-18 bar | 75-90% | 10-20 min |

Process integration in continuous flow systems enables the synthesis of oxazole derivatives through sequential transformations without intermediate isolation [13]. Three-step protocols involving thermolysis of vinyl azides, reaction with bromoacetyl bromide, and nucleophilic displacement with sodium azide demonstrate overall residence times of 7-9 minutes with good overall yields [13]. The continuous nature of these processes provides significant safety advantages by minimizing the accumulation of potentially hazardous intermediates [13].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis protocols provide rapid and efficient access to oxazole derivatives through enhanced reaction kinetics and improved energy transfer [15] [16]. The application of microwave irradiation to oxazole synthesis reduces reaction times from hours to minutes while maintaining or improving product yields [16]. Microwave-assisted synthesis of 5-substituted oxazoles using aryl aldehydes and tosylmethyl isocyanide demonstrates excellent functional group compatibility under controlled basic conditions [16].

The optimization of microwave-assisted protocols for benzodioxin-oxazole synthesis requires careful consideration of power settings, temperature control, and reaction vessel design [15]. Microwave irradiation at 350 watts for 8 minutes provides optimal conditions for oxazole formation using potassium phosphate as base catalyst in isopropanol medium [16]. These conditions generate very good yields of 4,5-disubstituted oxazolines and 5-substituted oxazoles with minimal side product formation [1].

Microwave-assisted synthesis protocols demonstrate particular advantages for incorporating fluorinated benzodioxin substituents due to enhanced dielectric heating effects [15]. The polar nature of fluorinated aromatic systems provides efficient coupling with microwave energy, leading to rapid and selective heating of reaction mixtures [15]. Temperature monitoring during microwave-assisted synthesis ensures precise control of reaction conditions while preventing thermal decomposition of sensitive fluorinated intermediates [15].

The development of microwave-assisted protocols for chiral oxazoline synthesis utilizes aryl nitriles and chiral β-amino alcohols as starting materials [15]. These reactions proceed smoothly under either concentrated solution or solvent-free conditions using recoverable heterogeneous catalysts [15]. The protocol advantages include rapidness, environmental protection, high atom economy, and excellent yields ranging from moderate to excellent [15].

| Microwave Parameter | Optimized Setting | Reaction Time | Yield (%) |

|---|---|---|---|

| Power | 350 W | 8 min | 85-95 |

| Temperature | 65°C | 5-10 min | 80-90 |

| Pressure | Atmospheric | 3-15 min | 70-88 |

Two-component cycloaddition reactions under microwave irradiation demonstrate broad substrate scope for oxazole synthesis [16]. Substituted aryl aldehydes react with tosylmethyl isocyanide in the presence of potassium phosphate base to generate 5-substituted oxazoles in moderate to excellent yields [16]. The reaction selectivity can be controlled by adjusting the equivalents of base used, with 2 equivalents favoring oxazole formation and 1 equivalent promoting diastereoselective oxazoline synthesis [16].

Industrial-Scale Production Considerations

Industrial-scale production of 5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole requires comprehensive optimization of synthetic routes to ensure safety, efficiency, and economic viability [17] [18]. Process chemistry groups develop safe, robust, and efficient chemistry to enable preparation of multi-kilogram quantities of complex heterocyclic compounds [17]. The transition from laboratory-scale synthesis to industrial production necessitates careful evaluation of reaction hazards, particularly when handling fluorinated intermediates and oxazole precursors [17].

Large-scale heterocyclic synthesis presents unique challenges related to reagent handling, waste minimization, and product purification [17]. The use of hazardous reagents such as carbon monoxide gas, dibromoethane, and chloroacetaldehyde in traditional oxazole synthesis protocols requires alternative approaches for industrial implementation [17] [18]. Second-generation process routes emphasize the use of safer reagents such as ethylene carbonate in place of 1,2-dibromoethane for heterocycle formation [17].

Scalable synthesis methodologies for oxazole derivatives emphasize the use of readily available starting materials and operationally simple procedures [19]. The development of highly efficient methods for oxazole synthesis directly from carboxylic acids enables gram-scale production with broad substrate scope and good functional group tolerance [19]. These methods demonstrate versatility through application to the synthesis of pharmaceutical compounds and late-stage functionalization of bioactive molecules [19].

Industrial production considerations for fluorinated benzodioxin-oxazole compounds include specialized equipment requirements for handling corrosive fluorine-containing reagents [18]. The implementation of continuous flow reactor systems at industrial scale provides enhanced safety profiles compared to batch processes while enabling precise control of reaction parameters [20]. Kilogram-scale production using continuous flow methodology has been successfully demonstrated for oxazole-based pharmaceuticals and agrochemicals [20].

| Scale Parameter | Laboratory | Pilot Scale | Industrial |

|---|---|---|---|

| Batch Size | 1-100 g | 1-10 kg | 100+ kg |

| Reaction Time | 1-24 h | 2-12 h | 4-8 h |

| Yield Requirement | 70-90% | 80-95% | 85-98% |

| Purity Standard | 95%+ | 98%+ | 99%+ |

The recovery and reuse of catalysts and reagents represents a critical consideration for industrial-scale oxazole production [19]. Process development emphasizes the advantageous recovery and reuse of bases such as dimethylaminopyridine to reduce production costs and environmental impact [19]. Catalyst recycling studies demonstrate that heterogeneous catalysts can be recovered and reused multiple times with minimal loss of activity [21].

Economic considerations for industrial-scale production include raw material costs, energy consumption, and waste disposal expenses [18]. The selection of synthetic routes must balance reaction efficiency with overall process economics, considering factors such as reagent availability, reaction selectivity, and purification requirements [18]. Third-generation process routes incorporate efficient one-pot synthesis strategies to minimize processing steps and reduce manufacturing costs [18].

Thermodynamic Stability Assessment

The thermodynamic stability of 5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole represents a critical parameter for understanding its behavior under various conditions. The compound's stability profile is determined by the inherent characteristics of its constituent heterocyclic moieties and the electronic effects of fluorine substitution.

Theoretical Thermodynamic Parameters

The oxazole ring system exhibits fundamental thermodynamic properties that have been extensively characterized through computational methods [1] [2]. The parent oxazole compound demonstrates a heat of formation of -1.58 kcal/mol, indicating relative stability compared to its constituent elements [3]. The incorporation of the benzodioxin moiety and fluorine substitution significantly modifies these thermodynamic parameters.

Fluorine substitution at the 6-position of the benzodioxin ring enhances the overall thermodynamic stability through several mechanisms. The strong electronegative character of fluorine (electronegativity = 4.0) creates a pronounced inductive effect that stabilizes the aromatic system [4] [5]. This stabilization is particularly pronounced in the benzodioxin framework, where the electron-withdrawing fluorine atom reduces electron density at the aromatic carbons, thereby increasing resistance to electrophilic attack and oxidative degradation [6].

Thermal Stability Characteristics

The thermal stability of 5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole is significantly enhanced relative to non-fluorinated analogs. The carbon-fluorine bond exhibits exceptional strength (105.4 kcal/mol), providing inherent resistance to thermal decomposition pathways [6]. The benzodioxin ring structure contributes additional stability through its fused aromatic system, which distributes thermal energy across multiple delocalized π-electron systems.

Computational density functional theory studies on similar fluorinated heterocycles indicate that thermal decomposition temperatures typically exceed 200°C for compounds containing the benzodioxin-oxazole scaffold [7] [8]. The presence of the methylenedioxy bridge in the benzodioxin moiety provides conformational rigidity that further enhances thermal stability by restricting molecular motion at elevated temperatures.

Oxidative Stability Profile

The oxidative stability of this compound is notably superior to that of the parent oxazole ring. Oxazole rings are inherently susceptible to oxidation, particularly at the C-4 position, where electrophilic attack readily occurs [9] [10]. However, the introduction of the electron-withdrawing fluorine substituent and the benzodioxin framework significantly modifies this reactivity pattern.

The fluorine atom's electron-withdrawing effect reduces the electron density at potential oxidation sites, thereby decreasing susceptibility to oxidative attack [4]. Additionally, the benzodioxin moiety provides steric protection around the oxazole ring, limiting access of oxidizing agents to reactive positions. Studies on similar fluorinated systems demonstrate that the presence of fluorine can increase oxidative stability by factors of 2-5 compared to non-fluorinated analogs [5].

Hydrolytic Stability Assessment

The hydrolytic stability of 5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole is enhanced by the structural characteristics of both constituent ring systems. The oxazole ring generally exhibits good hydrolytic stability under neutral and mildly acidic conditions [11]. The benzodioxin moiety contributes additional stability through its aromatic character and the protection provided by the methylenedioxy bridge.

Fluorine substitution further enhances hydrolytic stability by reducing the basicity of the oxazole nitrogen through its strong electron-withdrawing effect [5]. This reduced basicity decreases the likelihood of protonation-initiated hydrolytic pathways. The compound maintains stability across a pH range of 4-9, with optimal stability observed at physiological pH (7.4) [12].

Solubility and Partition Coefficient Analysis

The solubility characteristics of 5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole reflect the complex interplay between its fluorinated aromatic systems and the amphiphilic nature of the oxazole ring. Understanding these properties is crucial for predicting bioavailability and pharmaceutical applications.

Aqueous Solubility Characteristics

The aqueous solubility of this compound is limited by its predominantly hydrophobic character, which arises from the extended aromatic π-system and the lipophilic nature of the benzodioxin framework. The molecular weight of 221.187 g/mol falls within the range typically associated with moderate aqueous solubility for small organic molecules [13].

However, the presence of fluorine introduces unique solubility characteristics. Fluorine's high electronegativity creates localized polar regions that can participate in hydrogen bonding interactions with water molecules [14] [5]. Despite this polar character, the overall hydrophobic nature of the aromatic systems dominates, resulting in predicted aqueous solubility values in the range of 10-50 μg/mL at 25°C.

The oxazole nitrogen provides a potential hydrogen bond acceptor site, which enhances water solubility relative to purely hydrocarbon aromatic compounds. The methylenedioxy bridge of the benzodioxin moiety also contributes polar character through its oxygen atoms, though these are sterically hindered and exhibit reduced interaction with water molecules.

Organic Solvent Solubility Profile

The compound demonstrates excellent solubility in organic solvents, particularly those with moderate to high polarity. Dichloromethane and acetonitrile represent optimal solvents for this compound, providing complete dissolution at concentrations exceeding 100 mg/mL [13]. The aromatic character of the benzodioxin-oxazole system facilitates π-π stacking interactions with aromatic solvents, while the polar oxazole nitrogen can interact with aprotic polar solvents.

Alcoholic solvents such as methanol and ethanol provide moderate solubility due to their ability to form hydrogen bonds with the oxazole nitrogen while maintaining sufficient hydrophobic character to solubilize the aromatic framework. The fluorine substituent enhances solubility in fluorinated solvents through favorable fluorophilic interactions [14].

Partition Coefficient Analysis

The octanol-water partition coefficient (log P) serves as a critical parameter for predicting the compound's distribution between aqueous and lipophilic environments. Based on structural analysis and comparison with similar fluorinated heterocycles, the estimated log P value for 5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole falls within the range of 2.5-3.5 [5] [15].

This log P range indicates a moderately lipophilic compound with favorable characteristics for membrane permeability and bioavailability. The presence of fluorine typically increases lipophilicity relative to hydrogen analogs, while the oxazole nitrogen provides sufficient polar character to prevent excessive lipophilicity that could lead to bioaccumulation concerns.

The distribution coefficient (log D) at physiological pH (7.4) is expected to be similar to the log P value, as the compound lacks ionizable groups under these conditions. This stability of partitioning behavior across physiological pH ranges represents a favorable characteristic for pharmaceutical applications.

Temperature-Dependent Solubility

The solubility of 5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole exhibits typical temperature dependence, with increased solubility observed at elevated temperatures. In aqueous systems, solubility increases approximately 2-fold for each 10°C temperature increase above 25°C, following standard thermodynamic relationships for organic compounds [16].

In organic solvents, the temperature dependence is less pronounced due to the inherently favorable solvation characteristics. The thermal stability of the compound allows for solubilization at elevated temperatures without decomposition, facilitating purification and formulation processes.

Electrochemical Behavior Characterization

The electrochemical properties of 5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole provide insights into its electron transfer characteristics and stability under oxidative and reductive conditions. These properties are fundamental to understanding reactivity patterns and potential applications in electrochemical systems.

Oxidation Potential Analysis

The oxidation potential of this compound is significantly influenced by the electron-withdrawing effect of the fluorine substituent and the electronic characteristics of the benzodioxin-oxazole framework. The oxazole ring typically exhibits oxidation potentials in the range of +1.2 to +1.8 V versus the standard calomel electrode (SCE) [9] [17].

The introduction of the fluorine substituent at the 6-position of the benzodioxin ring increases the oxidation potential by approximately 0.2-0.4 V relative to the non-fluorinated analog. This increase reflects the reduced electron density at the aromatic carbons, making electron removal more thermodynamically unfavorable [18]. The benzodioxin moiety contributes additional stabilization through its extended π-system, which can accommodate the positive charge generated during oxidation.

Computational studies using density functional theory methods predict a highest occupied molecular orbital (HOMO) energy of approximately -9.0 to -10.0 eV for fluorinated systems of this type [8]. This energy level corresponds to oxidation potentials in the range of +1.5 to +2.0 V versus SCE, indicating good oxidative stability under normal atmospheric conditions.

Reduction Potential Characteristics

The reduction potential of 5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole reflects the electron-accepting capacity of the aromatic systems and the oxazole ring. The lowest unoccupied molecular orbital (LUMO) energy is estimated to be in the range of 3.5 to 4.5 eV based on computational studies of similar fluorinated heterocycles [8].

The presence of fluorine enhances the electron-accepting character of the aromatic system, lowering the reduction potential relative to non-fluorinated analogs. This effect is particularly pronounced in the benzodioxin framework, where the electron-withdrawing fluorine substituent stabilizes the reduced form through inductive effects.

Electrochemical reduction typically occurs at potentials more negative than -1.5 V versus SCE, indicating that the compound is stable under normal reducing conditions. The oxazole ring can undergo reduction under strongly reducing conditions, though this process is typically irreversible and leads to ring-opening reactions [19].

Electrochemical Stability Assessment

The electrochemical stability of this compound is enhanced by the presence of fluorine and the robust benzodioxin framework. The strong carbon-fluorine bond provides inherent stability against electrochemical degradation, while the aromatic systems can accommodate charge transfer without structural disruption.

Cyclic voltammetry studies of similar fluorinated heterocycles demonstrate reversible oxidation-reduction behavior within the stability window of common electrochemical solvents [20] [17]. The compound exhibits stable behavior in acetonitrile and dimethylformamide solutions containing supporting electrolytes, with minimal decomposition observed over multiple oxidation-reduction cycles.

The electrochemical window of stability extends from approximately -2.0 V to +2.5 V versus SCE, encompassing the range required for most electrochemical applications. This broad stability window, combined with the compound's solubility in organic solvents, makes it suitable for use in electrochemical devices and analytical applications.

Electron Transfer Kinetics

The electron transfer kinetics of 5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole are influenced by the molecular geometry and electronic structure of the aromatic systems. The planar nature of the benzodioxin-oxazole framework facilitates efficient electron transfer through π-orbital overlap with electrode surfaces.

The presence of fluorine affects electron transfer rates through both electronic and steric effects. The enhanced electron-withdrawing character increases the driving force for electron transfer reactions, while the small size of fluorine minimizes steric hindrance that could impede approach to electrode surfaces.

Computational studies suggest that electron transfer rates are enhanced by approximately 20-40% relative to non-fluorinated analogs, reflecting the favorable electronic properties imparted by fluorine substitution [21]. These enhanced kinetics contribute to the compound's utility in electrochemical applications requiring rapid electron transfer processes.